molecular formula C12H10FNO3 B14192790 3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one CAS No. 918496-99-8

3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one

Cat. No.: B14192790
CAS No.: 918496-99-8
M. Wt: 235.21 g/mol
InChI Key: VRRRJAWKYIDVDJ-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with an appropriate oxazolidinone derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits. This prevents the formation of essential proteins, leading to the death of the bacterial cells. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone derivative with enhanced activity against resistant bacterial strains.

    Flumorph: A compound with a similar acryloyl structure but different biological activity.

Uniqueness

3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the 4-fluorophenyl group and the oxazolidinone ring

Properties

CAS No.

918496-99-8

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)prop-2-enoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H10FNO3/c13-10-4-1-9(2-5-10)3-6-11(15)14-7-8-17-12(14)16/h1-6H,7-8H2

InChI Key

VRRRJAWKYIDVDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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